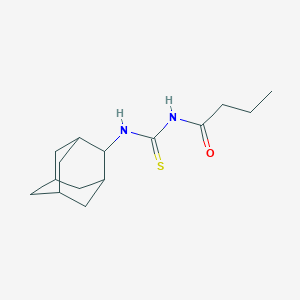

N-(2-adamantyl)-N'-butyrylthiourea

Description

N-(2-adamantyl)-N'-butyrylthiourea is a thiourea derivative characterized by the presence of a rigid adamantane moiety and a flexible butyryl group. The thiourea backbone (–NH–C(S)–NH–) enables hydrogen bonding and metal coordination, which are critical for biological activity and supramolecular assembly .

Properties

Molecular Formula |

C15H24N2OS |

|---|---|

Molecular Weight |

280.4g/mol |

IUPAC Name |

N-(2-adamantylcarbamothioyl)butanamide |

InChI |

InChI=1S/C15H24N2OS/c1-2-3-13(18)16-15(19)17-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-12,14H,2-8H2,1H3,(H2,16,17,18,19) |

InChI Key |

ZJQMWAKIYVBPOL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3 |

Canonical SMILES |

CCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-adamantyl)-N'-(2-furoyl)thiourea

- Molecular Formula : C₁₆H₂₀N₂O₂S (Molar Mass: 304.41 g/mol) .

- Key Features : Replaces the butyryl group with a 2-furoyl moiety, introducing aromaticity and oxygen heteroatoms. The furan ring may enhance π-π stacking interactions, while the adamantyl group retains lipophilicity.

- Applications: Potential use in drug design due to improved solubility compared to purely aliphatic chains.

N-Benzoyl-N′-4-cyanophenyl thiourea (I) and N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea (II)

- Molecular Formulas: I: C₁₅H₁₁N₃OS (Benzoyl + cyanophenyl). II: C₁₅H₁₀N₄O₃S (Nitrobenzoyl + cyanophenyl) .

- Key Features: Electrochemical Behavior: Cyclic voltammetry reveals reduction potentials at -0.85 V (nitro group in II) and -1.45 V (cyano group), indicating redox-active sites for sensor applications . Biological Relevance: Nitro and cyano groups enhance antibacterial activity compared to non-polar substituents.

N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea

- Structural Insights :

- Applications: Crystal engineering and metal coordination due to pyridyl donor sites.

Comparative Analysis Table

Key Research Findings

- Adamantyl vs. Aryl Substituents : Adamantyl-containing thioureas exhibit superior thermal stability and membrane permeability compared to aryl analogs, attributed to the adamantane cage’s rigidity . However, aryl groups (e.g., biphenyl, nitrobenzoyl) enhance π-system interactions and electrochemical responsiveness .

- Hydrogen Bonding and Crystal Packing : Intramolecular N–H···O/S bonds stabilize thiourea conformations, while intermolecular interactions (e.g., N–H···S in ) dictate supramolecular architectures.

- Functional Group Impact: Electron-withdrawing groups (e.g., nitro, cyano) lower reduction potentials, enabling applications in sensors , whereas aliphatic chains (butyryl) improve biocompatibility for pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.